molecular formula C17H19N3O6S B3550241 N-(3-nitrophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

N-(3-nitrophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

Cat. No.: B3550241
M. Wt: 393.4 g/mol
InChI Key: JKXQECMYSDZYHE-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a nitrophenyl group, a sulfamoyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps:

    Sulfamoylation: The attachment of a sulfamoyl group to an aromatic ring.

    Phenoxyacetamide Formation: The coupling of a phenoxy group with an acetamide moiety.

Each of these steps requires specific reagents and conditions. For example, nitration might be carried out using a mixture of concentrated nitric acid and sulfuric acid, while sulfamoylation could involve the use of chlorosulfonic acid and isopropylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness, often using automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative of the original compound.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrophenyl)-2-[4-(methylsulfamoyl)phenoxy]acetamide
  • N-(4-nitrophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
  • N-(3-nitrophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]propionamide

Uniqueness

N-(3-nitrophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-12(2)19-27(24,25)16-8-6-15(7-9-16)26-11-17(21)18-13-4-3-5-14(10-13)20(22)23/h3-10,12,19H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXQECMYSDZYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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